molecular formula C12H14O4 B1241171 (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde

(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde

Cat. No.: B1241171
M. Wt: 222.24 g/mol
InChI Key: DNAVOCNYHNNEQI-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C12H14O4 It is a derivative of cinnamaldehyde, characterized by the presence of three methoxy groups attached to the aromatic ring

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3/b5-4+

InChI Key

DNAVOCNYHNNEQI-SNAWJCMRSA-N

SMILES

COC1=CC(=C(C=C1C=CC=O)OC)OC

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CC=O)OC)OC

Synonyms

2,4,5-trimethoxycinnamaldehyde
trans-2,4,5-trimethoxycinnamaldehyde

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde can be synthesized through several methods. One common approach involves the oxidation of substituted cinnamaldehyde derivatives. For instance, the oxidation of 2,4,5-trimethoxycinnamic acid can yield 2,4,5-trimethoxy cinnamaldehyde . Another method involves the condensation of aromatic aldehydes with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of 2,4,5-trimethoxy cinnamaldehyde typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 2,4,5-trimethoxycinnamic acid, 2,4,5-trimethoxybenzyl alcohol, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy cinnamaldehyde involves its interaction with molecular targets and pathways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators. In cancer treatment, it disrupts cellular processes, leading to apoptosis of cancer cells . The compound also enhances metabolic health by improving glucose uptake and insulin sensitivity .

Comparison with Similar Compounds

Uniqueness: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde stands out due to its unique combination of methoxy groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde
Reactant of Route 2
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(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde

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